
5-methyl-1-(2-phenyl-1-(1H-tetrazol-5-yl)ethyl)-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-1-(2-phenyl-1-(1H-tetrazol-5-yl)ethyl)-1H-tetrazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a tetrazole derivative that has been synthesized using specific methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 5-methyl-1-(2-phenyl-1-(1H-tetrazol-5-yl)ethyl)-1H-tetrazole is not fully understood. However, it is believed to act by inhibiting specific enzymes or pathways in cancer cells or bacteria, leading to their death. Additionally, its fluorescent properties make it a useful tool for detecting nitric oxide in biological systems.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. In bacteria, it has been shown to inhibit bacterial growth and disrupt biofilm formation. Additionally, its fluorescent properties make it a useful tool for detecting nitric oxide in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-methyl-1-(2-phenyl-1-(1H-tetrazol-5-yl)ethyl)-1H-tetrazole in lab experiments include its potential applications in various fields of scientific research, its ability to inhibit cancer cell growth and bacterial growth, and its fluorescent properties for detecting nitric oxide. However, its limitations include its limited solubility in water, which may affect its bioavailability and its potential toxicity, which may require further studies to determine its safety for use in humans.
Orientations Futures
There are several future directions for 5-methyl-1-(2-phenyl-1-(1H-tetrazol-5-yl)ethyl)-1H-tetrazole. One direction is to further study its mechanism of action in cancer cells and bacteria to better understand how it inhibits their growth. Another direction is to explore its potential use as a fluorescent probe for detecting other molecules in biological systems. Additionally, further studies are needed to determine its safety and efficacy for use in humans.
Méthodes De Synthèse
The synthesis of 5-methyl-1-(2-phenyl-1-(1H-tetrazol-5-yl)ethyl)-1H-tetrazole involves the reaction between 2-phenyl-1-(1H-tetrazol-5-yl)ethanamine and 2-bromo-5-methyl-1H-tetrazole. This reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting compound is purified using column chromatography, and the final product is obtained as a white solid.
Applications De Recherche Scientifique
5-methyl-1-(2-phenyl-1-(1H-tetrazol-5-yl)ethyl)-1H-tetrazole has potential applications in various fields of scientific research. It has been studied for its anticancer activity, where it has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antimicrobial activity, where it has shown activity against various bacterial strains. Additionally, it has been studied for its potential use as a fluorescent probe for detecting nitric oxide in biological systems.
Propriétés
IUPAC Name |
5-methyl-1-[2-phenyl-1-(2H-tetrazol-5-yl)ethyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N8/c1-8-12-17-18-19(8)10(11-13-15-16-14-11)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTIWQVWLKPABP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C(CC2=CC=CC=C2)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

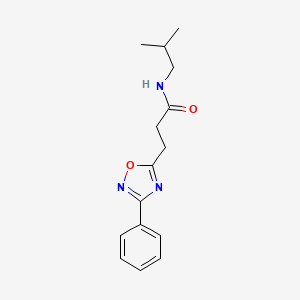
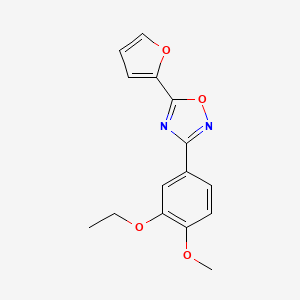
![3-(2-chlorophenyl)-N-(2-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7699958.png)
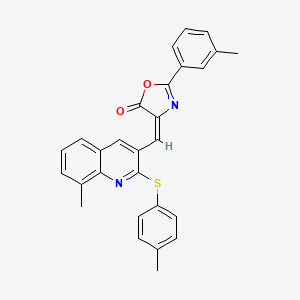
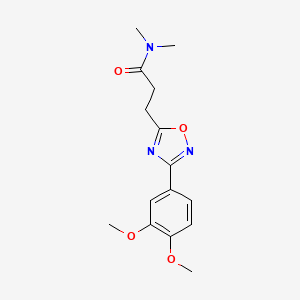
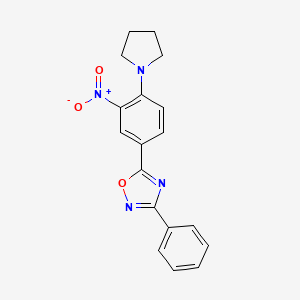
![N-({5-[(E)-{[(3,5-dimethoxyphenyl)formamido]imino}methyl]furan-2-yl}methyl)-4-methylbenzene-1-sulfonamide](/img/structure/B7699980.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B7699988.png)
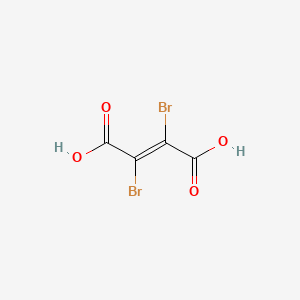


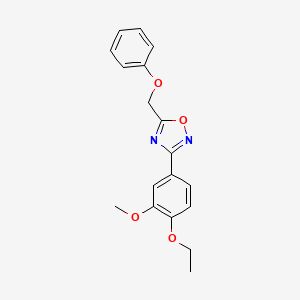
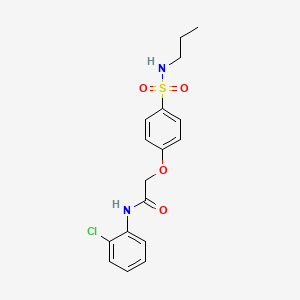
![N-(3-chloro-4-fluorophenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7700037.png)